An In-depth Technical Guide to N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide
An In-depth Technical Guide to N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide
This technical guide provides a comprehensive overview of the chemical and physical properties of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, a significant compound often identified as a metabolite or impurity in pharmaceutical preparations. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, analytical characterization, and potential biological relevance.
Introduction and Compound Identification
N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, also known by its European Pharmacopoeia designation as Xylometazoline impurity A, is a molecule of interest due to its structural relationship with the widely used nasal decongestant, Xylometazoline.[1][2] Understanding the chemical properties of this compound is crucial for quality control in pharmaceutical manufacturing and for a complete toxicological and pharmacological profiling of the parent drug.
The structural features of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide include a substituted benzene ring with two methyl groups and a tert-butyl group, which imparts significant hydrophobicity.[3] The presence of an aminoethyl acetamide side chain introduces a basic and polar functional group, influencing its solubility and potential for biological interactions.[3]
Table 1: Compound Identification
| Identifier | Value | Source(s) |
| IUPAC Name | N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide | [4] |
| CAS Number | 94266-17-8 | [4][5] |
| Molecular Formula | C₁₆H₂₆N₂O | [4] |
| Molecular Weight | 262.39 g/mol | [4] |
| InChIKey | ZETWQXPEVKRTDM-UHFFFAOYSA-N | [4] |
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. For N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, a combination of predicted and experimentally derived data provides a comprehensive profile.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Boiling Point (Predicted) | 440.5 ± 45.0 °C at 760 mmHg | [5][6] |
| Density (Predicted) | 0.993 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 15.40 ± 0.46 | [5] |
| LogP (Predicted) | 2.64 - 3.75890 | [6][7] |
| Topological Polar Surface Area | 55.1 Ų | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Rotatable Bond Count | 5 | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5] |
| Storage Temperature | 2-8°C | [5] |
| Stability | Chemically stable under standard ambient conditions (room temperature) | [8] |
Synthesis and Purification
Proposed Synthesis Pathway
The synthesis can be envisioned as a multi-step process starting from 1-tert-butyl-3,5-dimethylbenzene.
Caption: Proposed synthesis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.
Step-by-Step Synthetic Protocol (Hypothetical)
The following protocol is a scientifically informed projection based on established organic chemistry principles and related synthesis procedures.
Step 1: Synthesis of (4-tert-butyl-2,6-dimethylphenyl)acetonitrile
-
Chloromethylation: React 1-tert-butyl-3,5-dimethylbenzene with a suitable chloromethylating agent (e.g., formaldehyde and HCl) to introduce a chloromethyl group onto the aromatic ring.
-
Cyanation: The resulting 2-(chloromethyl)-1-tert-butyl-3,5-dimethylbenzene is then reacted with a cyanide salt, such as sodium cyanide, to yield (4-tert-butyl-2,6-dimethylphenyl)acetonitrile.[9]
Step 2: Hydrolysis to (4-tert-butyl-2,6-dimethylphenyl)acetic acid
-
The nitrile group of (4-tert-butyl-2,6-dimethylphenyl)acetonitrile is hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, (4-tert-butyl-2,6-dimethylphenyl)acetic acid.
Step 3: Amide Coupling
-
The carboxylic acid is activated, for example, by conversion to its acyl chloride or by using a peptide coupling agent.
-
The activated carboxylic acid is then reacted with an excess of ethylenediamine to form the final product, N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.
Step 4: Purification
-
The crude product can be purified using column chromatography or recrystallization to achieve the desired purity.
Mechanism of Action (Inferred)
Direct pharmacological studies on N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide are not extensively documented. However, as a metabolite of Xylometazoline, its mechanism of action is likely related to that of the parent compound.[1]
Xylometazoline is a potent α-adrenergic receptor agonist.[10] It acts on the α₁ and α₂ adrenergic receptors in the nasal mucosa, leading to vasoconstriction of the blood vessels.[10] This reduction in blood flow decreases the swelling of the nasal passages, thereby alleviating nasal congestion.[10]
It is plausible that N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide may retain some affinity for α-adrenergic receptors, although likely with a different potency and selectivity profile compared to Xylometazoline. Further research is required to elucidate its specific pharmacological activity.
Caption: Inferred mechanism of action based on its parent compound, Xylometazoline.
Analytical Methodologies
Accurate and robust analytical methods are essential for the quantification and identification of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, particularly in the context of pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method has been described for the analysis of this compound.[7]
Table 3: HPLC Method Parameters
| Parameter | Specification | Source(s) |
| Column | Newcrom R1 | [7] |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | [7] |
| MS Compatibility | Phosphoric acid can be replaced with formic acid | [7] |
| Application | Suitable for impurity isolation and pharmacokinetic studies | [7] |
Detailed HPLC Protocol
The following is a representative protocol based on the available information. Method optimization and validation are necessary for specific applications.
-
Preparation of Mobile Phase:
-
Prepare a suitable mixture of acetonitrile, HPLC-grade water, and phosphoric acid (or formic acid for MS applications). The exact ratio should be optimized to achieve good separation.
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Dissolve the sample containing N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide in a suitable solvent, preferably the mobile phase, to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., ambient or a controlled temperature).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Detect the analyte using a suitable detector (e.g., UV-Vis at an appropriate wavelength).
-
-
Data Analysis:
-
Identify the peak corresponding to N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide based on its retention time.
-
Quantify the analyte by comparing its peak area to that of a certified reference standard.
-
Caption: General workflow for the HPLC analysis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.
Toxicological and Pharmacokinetic Profile
Toxicology
N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is classified as toxic if swallowed.[11] The GHS hazard statement is H301.[12] Appropriate safety precautions, including wearing personal protective equipment and handling in a well-ventilated area, should be observed.
Pharmacokinetics
Specific pharmacokinetic studies on N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide are limited. As a metabolite of Xylometazoline, its pharmacokinetic profile is inherently linked to that of the parent drug. Xylometazoline undergoes extensive first-pass metabolism in the liver, with an elimination half-life of approximately 2-3 hours. The metabolites are primarily excreted in the urine. It is expected that N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide follows a similar excretion pathway.
Conclusion
N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a compound of significant interest in the pharmaceutical sciences, primarily due to its association with Xylometazoline. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, an inferred mechanism of action, and established analytical methodologies. Further research into its specific pharmacology, toxicology, and pharmacokinetics is warranted to fully understand its biological implications.
References
-
SIELC Technologies. N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. [Link]
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Chemsrc. N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide. [Link]
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R Discovery. Pharmacokinetics and Pharmacodynamics of Topical Decongestants Xylometazoline and Oxymetazoline: A Literature Review. [Link]
-
ChemAnalyst. Cas 94266-17-8: N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide. [Link]
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Wikipedia. Xylometazoline. [Link]
-
PubChem. N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide. [Link]
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LookChem. Cas 94266-17-8,N-(2-aminoethyl). [Link]
- Google Patents. CN101928247B - Synthetic method of xylometazoline hydrochloride compound.
-
PubChem. Xylometazoline. [Link]
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